molecular formula C11H17NOSi B11896621 4-Methyl-N-(trimethylsilyl)benzamide CAS No. 61511-51-1

4-Methyl-N-(trimethylsilyl)benzamide

Cat. No.: B11896621
CAS No.: 61511-51-1
M. Wt: 207.34 g/mol
InChI Key: QDZZXHOGBBVBRC-UHFFFAOYSA-N
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Description

4-Methyl-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(trimethylsilyl)benzamide can be achieved through the direct condensation of 4-methylbenzoic acid and trimethylsilylamine. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The use of ultrasonic irradiation and solid acid catalysts can be scaled up to meet industrial demands, providing a green and sustainable approach to benzamide synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Methyl-N-(trimethylsilyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(trimethylsilyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzamide: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    N-(Trimethylsilyl)benzamide: Similar structure but without the methyl group on the benzene ring.

Uniqueness

4-Methyl-N-(trimethylsilyl)benzamide is unique due to the presence of both the methyl and trimethylsilyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

61511-51-1

Molecular Formula

C11H17NOSi

Molecular Weight

207.34 g/mol

IUPAC Name

4-methyl-N-trimethylsilylbenzamide

InChI

InChI=1S/C11H17NOSi/c1-9-5-7-10(8-6-9)11(13)12-14(2,3)4/h5-8H,1-4H3,(H,12,13)

InChI Key

QDZZXHOGBBVBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N[Si](C)(C)C

Origin of Product

United States

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